

# Chemical formula and molecular weight of 1,4-Diphenyl-1-butanone

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## Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814

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## An In-depth Technical Guide to 1,4-Diphenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1,4-Diphenyl-1-butanone**, also known as 4-Phenylbutyrophone. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Physicochemical Properties

**1,4-Diphenyl-1-butanone** is a ketone derivative with two phenyl groups. Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	224.30 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	1,4-diphenylbutan-1-one	<a href="#">[3]</a>
Synonyms	4-Phenylbutyrophone	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	5407-91-0	<a href="#">[1]</a>
Appearance	White to pale yellow powder or granules	
Melting Point	54-56 °C	
Boiling Point	180 °C at 8 mmHg	
Predicted XlogP	4.1	<a href="#">[2]</a>

## Synthesis of 1,4-Diphenyl-1-butanone

A common and effective method for the synthesis of **1,4-Diphenyl-1-butanone** is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl<sub>3</sub>)[\[4\]](#). This electrophilic aromatic substitution reaction introduces the 4-phenylbutanoyl group onto the benzene ring to form the desired ketone[\[5\]](#).

## Experimental Protocol: Friedel-Crafts Acylation

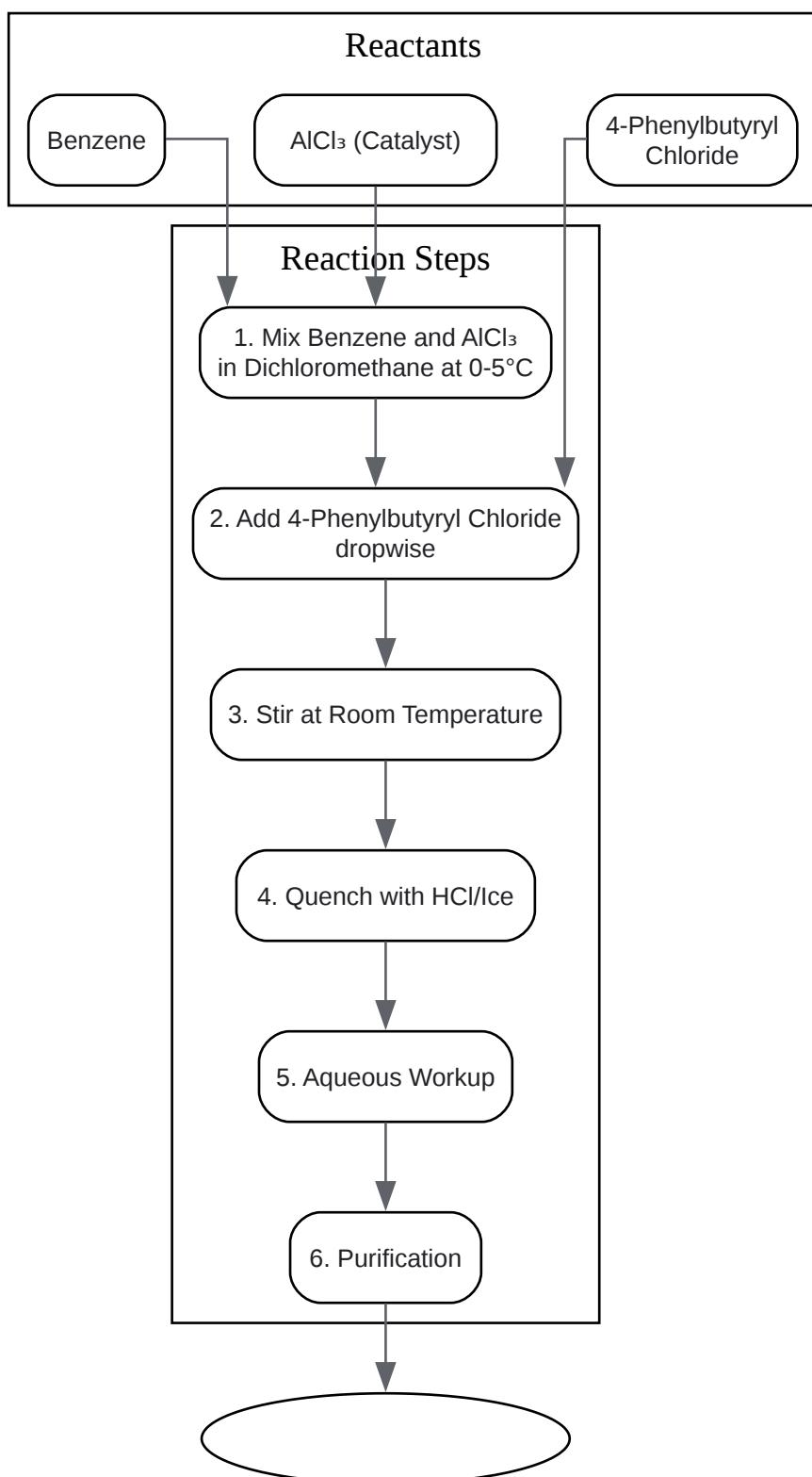
Materials:

- Benzene (anhydrous)
- 4-Phenylbutyryl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)

- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Ice

**Procedure:**

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous benzene (1.2 equivalents) and anhydrous dichloromethane.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
- Once the aluminum chloride has dissolved, add 4-phenylbutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **1,4-Diphenyl-1-butanone** can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.



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**Figure 1:** Synthesis workflow for **1,4-Diphenyl-1-butanone** via Friedel-Crafts acylation.

# Spectroscopic Characterization

The structure of **1,4-Diphenyl-1-butanone** can be confirmed by various spectroscopic methods.

## Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Diphenyl-1-butanone** will show characteristic absorption bands for the functional groups present.

Wavenumber (cm <sup>-1</sup> )	Vibration
~3060-3030	Aromatic C-H stretch
~2930-2850	Aliphatic C-H stretch
~1685	C=O (ketone) stretch
~1600, ~1495, ~1450	Aromatic C=C stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of **1,4-Diphenyl-1-butanone**. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl<sub>3</sub> are outlined below.

<sup>1</sup>H NMR:

- ~7.95 (d, 2H): Protons on the phenyl ring adjacent to the carbonyl group.
- ~7.55-7.45 (m, 3H): Remaining protons on the phenyl ring adjacent to the carbonyl group.
- ~7.30-7.15 (m, 5H): Protons on the terminal phenyl group.
- ~3.05 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH<sub>2</sub>-).
- ~2.75 (t, 2H): Methylene protons adjacent to the terminal phenyl group (-CH<sub>2</sub>-Ph).
- ~2.10 (quintet, 2H): Central methylene protons (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-).

<sup>13</sup>C NMR:

- ~199.5: Carbonyl carbon (C=O).
- ~141.5: Quaternary carbon of the terminal phenyl group.
- ~137.0: Quaternary carbon of the phenyl group adjacent to the carbonyl.
- ~133.0, 128.6, 128.5, 128.4, 128.0, 126.0: Aromatic carbons.
- ~38.0: Methylene carbon adjacent to the carbonyl group.
- ~35.5: Methylene carbon adjacent to the terminal phenyl group.
- ~25.5: Central methylene carbon.

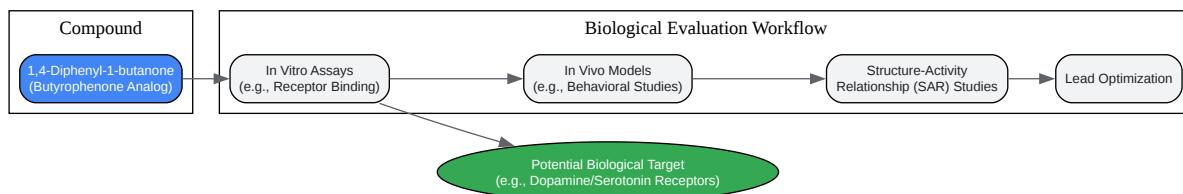
## Mass Spectrometry

The mass spectrum of **1,4-Diphenyl-1-butanone** would show a molecular ion peak ( $M^+$ ) at  $m/z = 224$ . Key fragmentation patterns would include the loss of the phenyl group ( $m/z = 147$ ) and the benzoyl cation ( $m/z = 105$ ).

## Biological Activity and Drug Development Potential

While specific signaling pathways for **1,4-Diphenyl-1-butanone** are not extensively documented in the literature, the butyrophenone scaffold is of significant interest in medicinal chemistry. Butyrophenone derivatives are known to exhibit a range of biological activities, with some being developed as antipsychotic agents<sup>[6]</sup>. The mechanism of action for many of these compounds involves antagonism at dopamine and serotonin receptors.

The biological evaluation of novel butyrophenone analogs like **1,4-Diphenyl-1-butanone** could involve a series of in vitro and in vivo assays to determine their pharmacological profile.

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**Figure 2:** Logical workflow for the biological evaluation of **1,4-Diphenyl-1-butanone**.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of **1,4-Diphenyl-1-butanone**. Its structural similarity to other pharmacologically active butyrophenones makes it a compound of interest for further investigation in drug discovery programs.

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